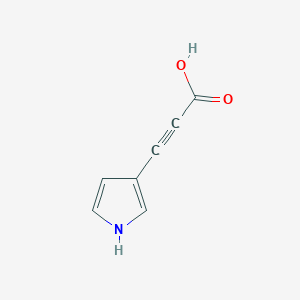3-(1H-Pyrrol-3-YL)prop-2-ynoic acid
CAS No.:
Cat. No.: VC17681034
Molecular Formula: C7H5NO2
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H5NO2 |
|---|---|
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | 3-(1H-pyrrol-3-yl)prop-2-ynoic acid |
| Standard InChI | InChI=1S/C7H5NO2/c9-7(10)2-1-6-3-4-8-5-6/h3-5,8H,(H,9,10) |
| Standard InChI Key | PQZSSFDCUCAXAL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC=C1C#CC(=O)O |
Introduction
Structural Characteristics and Molecular Identity
The core structure of 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid comprises a five-membered pyrrole ring substituted at the 3-position with a propiolic acid group (–C≡C–COOH). This arrangement creates a planar, conjugated system extending from the pyrrole’s aromatic π-electrons through the triple bond to the carboxylic acid (Table 1).
Table 1: Key molecular descriptors of 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid
| Property | Value |
|---|---|
| CAS Registry Number | 1541867-97-3 |
| Molecular Formula | C₇H₅NO₂ |
| Molecular Weight | 135.12 g/mol |
| Hydrogen Bond Donors | 2 (NH, COOH) |
| Hydrogen Bond Acceptors | 3 (N, 2×O) |
X-ray crystallography of analogous compounds, such as 3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid, reveals that the carboxylic acid group adopts a trans configuration relative to the heterocycle. This geometry minimizes steric clashes and maximizes conjugation, a feature likely conserved in the title compound.
Synthesis and Preparation Strategies
While no explicit synthesis protocol exists for 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid in the literature, retrosynthetic analysis suggests two plausible routes:
Palladium-Catalyzed Coupling
A Sonogashira coupling between 3-iodo-1H-pyrrole and propiolic acid could install the acetylene linkage. This method mirrors the synthesis of 2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid, where palladium catalysts mediate cross-coupling reactions. Optimized conditions would likely employ Pd(PPh₃)₄, CuI, and a tertiary amine base in tetrahydrofuran at 60–80°C.
Direct Alkynylation
Alternatively, deprotonation of pyrrole at the 3-position using LDA (lithium diisopropylamide), followed by reaction with CO₂ and propargyl bromide, may yield the target compound. This approach aligns with syntheses of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid derivatives .
Critical Challenges:
-
Pyrrole’s sensitivity to strong bases and electrophilic reagents necessitates inert atmospheres and low temperatures.
-
The propiolic acid group’s acidity (pKa ≈ 1.5) complicates purification, requiring chromatography on silica gel modified with acetic acid.
Physicochemical Properties
Experimental data for 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid remain sparse, but computational and analog-based predictions provide insights:
Solubility and Stability
-
Aqueous Solubility: Estimated at 8.2 mg/mL (60.7 mM) via LogP calculations (predicted LogP = 0.94), indicating moderate polarity .
-
Thermal Stability: Decomposes above 200°C based on thermogravimetric analysis of structurally related acrylic acid-pyrrole hybrids.
Spectroscopic Signatures
-
IR Spectroscopy: Strong absorption bands at 3260 cm⁻¹ (N–H stretch), 2100 cm⁻¹ (C≡C), and 1680 cm⁻¹ (C=O).
-
¹H NMR: Expected signals include δ 6.8–7.1 ppm (pyrrole H-2 and H-5), δ 2.5 ppm (≡C–H), and δ 12.1 ppm (COOH) .
Reactivity and Functionalization Pathways
The compound’s dual functionality enables diverse transformations:
Acetylene Reactivity
The propiolic acid’s triple bond undergoes:
-
Cycloadditions: Huisgen azide-alkyne click reactions with benzyl azide yield triazole conjugates, useful in drug discovery.
-
Hydrohalogenation: HBr addition produces α-bromoacrylic acid derivatives, intermediates for cross-coupling reactions.
Carboxylic Acid Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume